![molecular formula C22H26FN3O3 B5635393 N~4~-(3'-fluorobiphenyl-3-yl)-N~1~-(2-methoxyethyl)piperidine-1,4-dicarboxamide](/img/structure/B5635393.png)
N~4~-(3'-fluorobiphenyl-3-yl)-N~1~-(2-methoxyethyl)piperidine-1,4-dicarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic displacement reactions, demonstrating the feasibility of synthesizing complex molecules like N4-(3'-fluorobiphenyl-3-yl)-N1-(2-methoxyethyl)piperidine-1,4-dicarboxamide. For instance, the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide via nucleophilic displacement highlights a method that could be adapted for the target compound (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
The molecular structure of related compounds provides insights into the potential configuration and electronic distribution of N4-(3'-fluorobiphenyl-3-yl)-N1-(2-methoxyethyl)piperidine-1,4-dicarboxamide. Studies involving X-ray diffraction and spectroscopic methods (NMR, IR) can reveal detailed structural information, crucial for understanding the compound's interactions and properties (Macalik et al., 2021).
Chemical Reactions and Properties
The chemical behavior of N4-(3'-fluorobiphenyl-3-yl)-N1-(2-methoxyethyl)piperidine-1,4-dicarboxamide can be inferred from related compounds. For instance, the interaction and binding selectivity of analogs to receptors indicate how modifications in the molecular structure can influence chemical reactivity and interactions (Shim et al., 2002).
properties
IUPAC Name |
4-N-[3-(3-fluorophenyl)phenyl]-1-N-(2-methoxyethyl)piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3/c1-29-13-10-24-22(28)26-11-8-16(9-12-26)21(27)25-20-7-3-5-18(15-20)17-4-2-6-19(23)14-17/h2-7,14-16H,8-13H2,1H3,(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIKZVOSVPXBGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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